Structural Uniqueness: Heterocyclic Pairing (Thiophene-N1/Furan-C6) vs. Regioisomer and Mono-Heterocycle Analogs
The target compound is distinguished by its asymmetric heterocyclic architecture: a thiophene-2-carbonyl group at the indoline N1 position and a furan-2-carboxamide group at the C6 position . This pairing contrasts directly with its closest commercial regioisomer, N-(1-(furan-2-carbonyl)indolin-6-yl)thiophene-2-carboxamide (CAS not available on Chemsrc), which reverses the thiophene and furan positions . It also differs from N-(1-(thiophene-2-carbonyl)indolin-6-yl)thiophene-2-carboxamide (both positions occupied by thiophene) and N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzamide (benzamide replacing furan) . Class-level evidence from the Cakmak et al. study shows that furan-2-carboxamide and thiophene-2-carboxamide moieties confer measurably different enzyme inhibition constants: CPD1 (thiophene-2-carboxamide) yielded Ki = 0.10 mM against urease, whereas CPD3 (furan-2-carboxamide) yielded Ki = 0.07 mM against BChE and 0.10 mM against AChE [1]. Although these specific compounds lack the indoline scaffold, the data demonstrate that the furan-vs-thiophene substitution type meaningfully alters target engagement. Quantitative binding or activity data for the target compound against these specific comparators have not been identified in the open literature as of the search date, and this evidence dimension is therefore class-level inference only.
| Evidence Dimension | Heterocyclic substitution pattern (N1 vs. C6 position) and predicted pharmacophoric divergence |
|---|---|
| Target Compound Data | Thiophene-2-carbonyl at N1; Furan-2-carboxamide at C6 (MW = 338.38, C18H14N2O3S) |
| Comparator Or Baseline | Regioisomer: furan-2-carbonyl at N1, thiophene-2-carboxamide at C6; bis-Thiophene analog: thiophene at both positions; Benzamide analog: benzamide at C6 |
| Quantified Difference | No direct head-to-head quantitative comparison available. Class-level inference: furan-2-carboxamide vs. thiophene-2-carboxamide Ki values differ by ≥1.4-fold depending on enzyme target (Cakmak et al., 2023). |
| Conditions | N/A (class-level data from enzyme inhibition assays on related compounds; direct comparative binding/activity data for the target compound are not available) |
Why This Matters
The unique heterocyclic pairing may confer distinct hydrogen-bonding, π-stacking, and electronic properties relative to regioisomeric and mono-heterocycle analogs, making the target compound a non-interchangeable tool for probing structure–activity relationships.
- [1] Cakmak S, Yenigun S, Ozen T. (2023). Ki values: CPD1 urease Ki = 0.10 mM; CPD3 BChE Ki = 0.07 mM, AChE Ki = 0.10 mM. View Source
